molecular formula C15H18N4O2 B4738594 5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4738594
M. Wt: 286.33 g/mol
InChI Key: OKIAGEBDCGVIEU-UHFFFAOYSA-N
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Description

5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenyl halides.

    Attachment of the Oxolan-2-yl Methyl Group: This step involves the reaction of the triazole derivative with oxolan-2-yl methyl halide under basic conditions to form the desired compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-yl methyl group can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives, such as:

    1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl and oxolan-2-yl methyl groups.

    5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl and oxolan-2-yl methyl groups.

    N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-14(15(20)16-10-13-8-5-9-21-13)17-18-19(11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIAGEBDCGVIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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